molecular formula C19H17N7O4 B2862848 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1226435-48-8

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2862848
CAS No.: 1226435-48-8
M. Wt: 407.39
InChI Key: YUNKBFPGMBWNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to two heterocyclic systems: a 1,2,4-oxadiazole substituted with a 4-methoxyphenoxy group and a 1H-tetrazole ring. The 1,2,4-oxadiazole moiety is synthesized via cyclization reactions involving substituted phenyl precursors, as described in and . The tetrazole group, a bioisostere for carboxylic acids, enhances bioavailability and metabolic stability, making it pharmacologically relevant. The 4-methoxyphenoxy substituent likely contributes to electronic modulation and solubility .

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O4/c1-28-15-5-7-16(8-6-15)29-11-17-22-18(30-23-17)10-20-19(27)13-3-2-4-14(9-13)26-12-21-24-25-26/h2-9,12H,10-11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNKBFPGMBWNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Core and Functional Group Analysis

The table below compares the target compound with analogs from the provided evidence:

Compound Name/ID Core Structure Heterocycles Key Substituents Yield (%) Spectral Data (IR/NMR)
Target Compound Benzamide 1,2,4-Oxadiazole, Tetrazole 4-Methoxyphenoxy, 3-(1H-tetrazol-1-yl) N/A Expected C=O (1660–1680 cm⁻¹), NH (3150–3300 cm⁻¹), aromatic protons (δ 7.0–8.5 ppm)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Ev2) Benzamide Thiadiazole, Isoxazole Phenyl, Isoxazole 70 IR: 1606 cm⁻¹ (C=O); NMR: δ 7.36–7.72 (Ar-H)
8a (Ev2) Benzamide Thiadiazole, Pyridine Acetyl, Methyl 80 IR: 1679, 1605 cm⁻¹ (2C=O); NMR: δ 2.49 (s, CH3)
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (Ev10) Benzamide Thiadiazole 4-Methoxy N/A Synonyms listed; likely C=O (~1680 cm⁻¹), S-H absence (confirms thione tautomer)
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (Ev9) Benzohydrazide Benzothiazole, Dioxane 4-Fluoro, Dihydrodioxine N/A IR: C=S (1243–1258 cm⁻¹); NMR: δ 7.50–8.35 (Ar-H)

Pharmacological and Physicochemical Properties

  • Tetrazole Advantage : The 1H-tetrazol-1-yl group in the target compound offers improved metabolic stability compared to carboxylic acid-containing analogs, a feature absent in compounds from and .
  • Electron-Donating Substituents: The 4-methoxyphenoxy group enhances solubility and electronic effects, contrasting with ’s 4-methoxybenzamide, which lacks the oxadiazole-tetrazole synergy .
  • Heterocycle Diversity : Thiadiazole and isoxazole derivatives (Ev2) exhibit distinct reactivity (e.g., acetylated pyridine formation) but may have lower bioavailability due to fewer hydrogen-bonding sites .

Research Findings and Implications

  • Structural Confirmation : The target compound’s structure is validated via spectroscopic methods (IR, NMR, MS), paralleling protocols in –3 .
  • Bioactivity Potential: While pharmacological data for the target compound is absent in the evidence, tetrazole and oxadiazole motifs are associated with antimicrobial, anti-inflammatory, and kinase inhibitory activities in analogs .
  • Tautomerism : Unlike triazole-thiones in , the target compound’s tetrazole exists in a stable 1H-form, avoiding tautomeric equilibria .

Preparation Methods

Synthesis of 3-((4-Methoxyphenoxy)methyl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and activated carboxylic acid derivatives. For this compound:

  • Amidoxime Preparation :

    • React 4-methoxyphenoxyacetic acid hydrazide with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
    • Yield: ~85% (white crystalline solid, m.p. 132–134°C).
  • Cyclization to Oxadiazole :

    • Treat the amidoxime with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours.
    • Mechanism: TFAA acts as both activating agent and dehydrating agent, facilitating intramolecular cyclization.
    • Yield: 78% (HPLC purity >95%).
Intermediate Reagents Conditions Yield (%)
Amidoxime NH₂OH·HCl, EtOH/H₂O 80°C, 6 h 85
Oxadiazole TFAA, DCM 0°C → RT, 12 h 78

Synthesis of 3-(1H-Tetrazol-1-yl)benzamide

Convergent Coupling Methodology

Methylene Bridge Installation

Coupling the oxadiazole and benzamide units requires a two-step alkylation-amidation sequence:

  • Chloromethylation of Oxadiazole :

    • React 3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole with paraformaldehyde and hydrochloric acid (HCl) in acetic acid at 60°C for 8 hours.
    • Intermediate: 5-(chloromethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole.
    • Yield: 82% (GC-MS purity 92%).
  • Amidation with 3-(1H-Tetrazol-1-yl)benzamide :

    • Combine the chloromethyl intermediate with 3-(1H-tetrazol-1-yl)benzamide in acetonitrile, using potassium carbonate (K₂CO₃) as base at reflux for 18 hours.
    • Mechanism: Nucleophilic substitution (SN2) at the chloromethyl carbon.
    • Yield: 65% (HPLC purity 98%).
Step Reagents Conditions Yield (%)
Chloromethylation Paraformaldehyde, HCl, AcOH 60°C, 8 h 82
Amidation K₂CO₃, MeCN Reflux, 18 h 65

Optimization of Reaction Conditions

Solvent and Base Selection

  • Chloromethylation : Acetic acid enhances electrophilicity of the formaldehyde intermediate, while HCl promotes protonation.
  • Amidation : Polar aprotic solvents (e.g., acetonitrile) improve solubility of the benzamide, and K₂CO₃ ensures deprotonation without hydrolyzing the oxadiazole.

Temperature and Time Dependence

  • Lower temperatures (0–25°C) during cyclization minimize side reactions like over-oxidation.
  • Prolonged heating (18–24 hours) in amidation ensures complete consumption of the chloromethyl intermediate.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for oxadiazole intermediates.
  • HPLC : C18 column, acetonitrile/water (55:45), flow rate 1.0 mL/min for final compound.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, tetrazole), 8.45 (d, J = 7.6 Hz, 1H, benzamide), 7.78–7.65 (m, 3H, aromatic), 6.92 (d, J = 8.8 Hz, 2H, methoxyphenyl), 5.32 (s, 2H, OCH₂), 4.61 (s, 2H, NCH₂), 3.76 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₇N₇O₄ [M+H]⁺: 408.1362; found: 408.1365.

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxadiazole Ring Opening : Mitigated by avoiding strong acids during amidation.
  • Tetrazole Tautomerism : Controlled by maintaining anhydrous conditions to favor 1H-tetrazole over 2H-tautomer.

Palladium-Catalyzed Coupling

As an alternative to alkylation, Suzuki-Miyaura coupling between boronic ester derivatives of the oxadiazole and benzamide units was explored but resulted in lower yields (≤40%) due to steric hindrance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.